1-(4-Bromophenyl)-2-(1-piperidinyl)-1,2-ethanedione
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Overview
Description
1-(4-Bromophenyl)-2-(1-piperidinyl)-1,2-ethanedione is an organic compound that features a bromophenyl group and a piperidinyl group attached to an ethanedione backbone
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2-(1-piperidinyl)-1,2-ethanedione typically involves the reaction of 4-bromobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-(1-piperidinyl)-1,2-ethanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used .
Scientific Research Applications
1-(4-Bromophenyl)-2-(1-piperidinyl)-1,2-ethanedione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(1-piperidinyl)-1,2-ethanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidinyl group can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-(1-piperidinyl)-1,2-ethanedione can be compared to similar compounds such as:
1-(4-Bromophenyl)-3-(1-piperidinyl)-1-propanone: This compound has a similar structure but with a propanone backbone, which may result in different chemical and biological properties.
1-(4-Bromophenyl)-3-(3-methyl-1-piperidinyl)-1-propanone: The presence of a methyl group on the piperidinyl ring can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14BrNO2 |
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Molecular Weight |
296.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-piperidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C13H14BrNO2/c14-11-6-4-10(5-7-11)12(16)13(17)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2 |
InChI Key |
MYXIBZMKUZVRNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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